molecular formula C15H11NO5 B14679932 1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone CAS No. 34071-67-5

1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone

Cat. No.: B14679932
CAS No.: 34071-67-5
M. Wt: 285.25 g/mol
InChI Key: ZDRZEQPQKMCMDH-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone is an organic compound that features a benzodioxole ring and a nitrophenyl group. Compounds with these structural motifs are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone typically involves the condensation of 1,3-benzodioxole derivatives with 2-nitrobenzaldehyde under acidic or basic conditions. Common reagents used in this synthesis include:

    Acidic conditions: Sulfuric acid or hydrochloric acid.

    Basic conditions: Sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 1-(1,3-benzodioxol-5-yl)-2-(2-aminophenyl)ethanone.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-(4-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position.

    1-(1,3-Benzodioxol-5-yl)-2-(2-aminophenyl)ethanone: Reduction product of the nitro compound.

    1-(1,3-Benzodioxol-5-yl)-2-phenylethanone: Lacks the nitro group.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

34071-67-5

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone

InChI

InChI=1S/C15H11NO5/c17-13(7-10-3-1-2-4-12(10)16(18)19)11-5-6-14-15(8-11)21-9-20-14/h1-6,8H,7,9H2

InChI Key

ZDRZEQPQKMCMDH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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